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molecular formula C12H13ClO4 B8392057 3-[(2-Chloro)propionyl]-6-methoxyphenyl acetic acid

3-[(2-Chloro)propionyl]-6-methoxyphenyl acetic acid

Cat. No. B8392057
M. Wt: 256.68 g/mol
InChI Key: JQZNGQNMRJVMSV-UHFFFAOYSA-N
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Patent
US05693720

Procedure details

To a 250 mL round bottom flask containing 11.4 grams (36.3 mmole) of methyl ester 8 was added 70 mL of acetone and the mixture sonicated until solution was complete. To the solution was then added 15 mL of concentrated HCl, 20 mL of H2O and the resulting solution refluxed for 6 hours. At the end of 6 hours the volatile components of the reaction mixture were removed under reduced pressure to give an oil/water mixture which was then dissolved in 100 mL of CH2Cl2. The organic/aqueous mixture was then extracted with 150 mL of saturated NaHCO3. The aqueous layer was then removed and acidified with concentrated hydrochloric acid to a pH equal to 1. The aqueous mixture was then quickly extracted with 100 mL of CH2Cl2. The organic layer was then dried over MgSO4, filtered and the volatile components removed under reduced pressure to give an oil which crystallized to give 6.0 grams (64% yield) of 9 as a white solid.
Name
methyl ester
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Yield
64%

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH3:18])[C:3]([C:5]1[CH:6]=[C:7]([CH2:13][C:14]([O:16]C)=[O:15])[C:8]([O:11][CH3:12])=[CH:9][CH:10]=1)=[O:4].CC(C)=O.[ClH:23].O>C(Cl)Cl>[Cl:23][CH:2]([CH3:18])[C:3]([C:5]1[CH:6]=[C:7]([CH2:13][C:14]([OH:16])=[O:15])[C:8]([O:11][CH3:12])=[CH:9][CH:10]=1)=[O:4]

Inputs

Step One
Name
methyl ester
Quantity
11.4 g
Type
reactant
Smiles
BrC(C(=O)C=1C=C(C(=CC1)OC)CC(=O)OC)C
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture sonicated until solution
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution refluxed for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
At the end of 6 hours the volatile components of the reaction mixture were removed under reduced pressure
Duration
6 h
CUSTOM
Type
CUSTOM
Details
to give an oil/water mixture which
EXTRACTION
Type
EXTRACTION
Details
The organic/aqueous mixture was then extracted with 150 mL of saturated NaHCO3
CUSTOM
Type
CUSTOM
Details
The aqueous layer was then removed
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was then quickly extracted with 100 mL of CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the volatile components removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
crystallized

Outcomes

Product
Name
Type
product
Smiles
ClC(C(=O)C=1C=C(C(=CC1)OC)CC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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